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Compound Name: Nibr2(dme)

Cat. No.: B1588739

For Researchers, Scientists, and Drug Development Professionals

The nickel(Il) bromide complex with 1,2-dimethoxyethane (dme), NiBr2(dme), serves as a
versatile precursor in coordination chemistry and catalysis. Its utility stems from the labile
nature of the dme ligand, which can be readily displaced to generate a variety of nickel(Il)
complexes with diverse structural and electronic properties. While the detailed crystal structure
of the parent NiBr2(dme) is not readily available in publicly accessible crystallographic
databases, extensive research has been conducted on the synthesis and single-crystal X-ray
diffraction analysis of its numerous derivatives.

This guide provides a comparative analysis of the X-ray crystal structures of two prominent
classes of NiBr2(dme) derivatives: a tetrahedral phosphine complex and a square planar N-
heterocyclic carbene (NHC) complex. By examining their structural parameters, we can gain
insights into the influence of the ligand sphere on the coordination geometry and bonding at the
nickel center.

Comparison of Crystallographic Data

The coordination geometry of the nickel center in these derivatives is primarily dictated by the
steric and electronic properties of the ancillary ligands. The interplay of these factors leads to
distinct structural arrangements, as summarized in the table below.
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Parameter

[NiBr2(PPh3)2]

trans-[NiBr2(IMes)2]

(Tetrahedral) (Square Planar)
Crystal System Monoclinic Orthorhombic
Space Group P21/n Pccn
a(A) 0.828 16.489
b (A) 37.178 17.701
c (A 10.024 12.089
o (°) 920 920
B () 114.65 90
y () 920 920
Ni-Br Bond Length (A) 2.34 2.292
Ni-Ligand Bond Length (A) 2.33 (Ni-P) 1.954 (Ni-C)
Key Bond Angle (°) Br-Ni-Br: 126 C-Ni-C: 180, Br-Ni-Br: 180

Coordination Geometry

Distorted Tetrahedral

Square Planar

Note: Data for trans-[NiBr2(IMes)2] is representative of a square planar bis(NHC)nickel(ll)

bromide complex.

Experimental Protocols
Synthesis of Dibromobis(triphenylphosphine)nickel(ll)

[NiBr2(PPh3)2]

A common method for the synthesis of [NiBr2(PPh3)2] involves the reaction of a hydrated

nickel(Il) bromide salt with triphenylphosphine in an alcohol solvent.

Procedure:

 Nickel(Il) bromide hexahydrate is dissolved in a suitable alcohol, such as 2-propanol or

ethanol.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

A stoichiometric amount of triphenylphosphine (PPh3), typically two equivalents, is dissolved
in the same solvent, and this solution is added to the nickel salt solution.

The reaction mixture is heated to reflux for a specified period, during which the color of the
solution changes, and a precipitate of the desired complex forms.

After cooling, the crystalline product is collected by filtration, washed with the solvent and a
non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried
under vacuum.

Synthesis of trans-Dibromobis(N-heterocyclic
carbene)nickel(ll) [trans-NiBr2(NHC)2]

The synthesis of square planar bis(NHC)nickel(ll) complexes can be achieved through the

reaction of NiBr2(dme) with the free N-heterocyclic carbene or its precursor, an imidazolium

salt.

Procedure:

The imidazolium salt precursor is deprotonated using a strong base, such as potassium tert-
butoxide, in an inert solvent like THF to generate the free NHC in situ.

A solution of NiBr2(dme) in the same solvent is then added to the freshly prepared NHC
solution.

The reaction mixture is stirred at room temperature or gently heated to facilitate the
coordination of the NHC ligands to the nickel center, leading to the formation of the
[NiBr2(NHC)2] complex.

The product is isolated by filtration or by removal of the solvent under reduced pressure,
followed by washing and drying.

Single-Crystal X-ray Diffraction Analysis

Protocol:
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o Crystal Selection and Mounting: A suitable single crystal of the nickel complex is selected
under a microscope and mounted on a goniometer head.

» Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-ray
data is collected at a specific temperature (often 100 K or room temperature) using a
monochromatic X-ray source (e.g., Mo Ka radiation). The data collection strategy involves a
series of rotations of the crystal to measure the intensities of a large number of reflections.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined by full-matrix least-squares on F2. All non-
hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in
calculated positions and refined using a riding model.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the general workflows for the synthesis and structural analysis
of the NiBr2 derivatives.

¢ To cite this document: BenchChem. [X-ray Crystal Structure Analysis: A Comparative Guide
to NiBr2(dme) Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588739#x-ray-crystal-structure-analysis-of-nibr2-
dme-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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